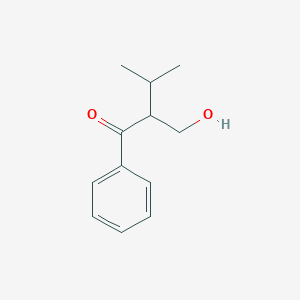
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a methyl group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-1-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts may also be employed to improve reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-3-methyl-1-phenylbutanoic acid.
Reduction: Formation of 2-(Hydroxymethyl)-3-methyl-1-phenylbutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can also interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-phenylbutan-1-one:
2-(Hydroxymethyl)-1-phenylbutan-1-one: Different position of the hydroxymethyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both a hydroxymethyl group and a phenyl group allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
63481-29-8 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(8-13)12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3 |
Clave InChI |
OZJCZHAHRCKGRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)


![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

phosphanium chloride](/img/structure/B14501684.png)
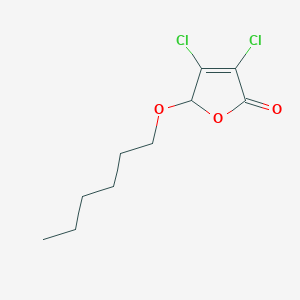
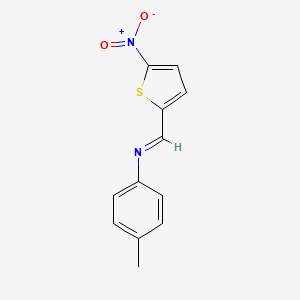
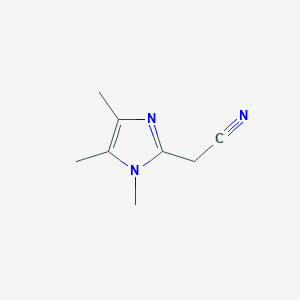

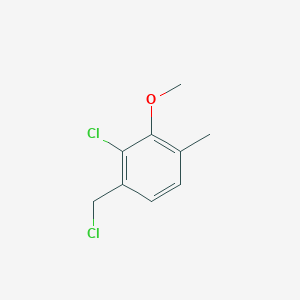
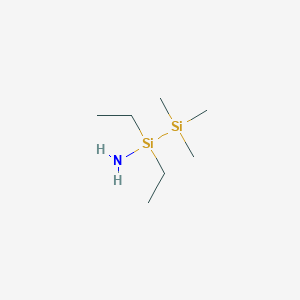
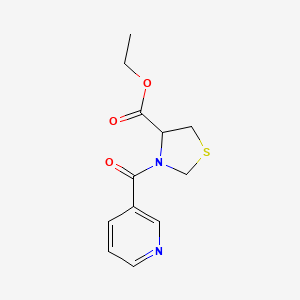
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
